1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide
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Overview
Description
1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide is a complex organic compound with a unique structure that includes an indole core, a piperidine ring, and benzyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core.
Benzylation: The benzyl groups can be introduced through benzylation reactions, typically using benzyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or piperidine rings are replaced with other groups. Common reagents for these reactions include halides, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-benzyl-N-(1-benzyl-4-piperidinyl)-1H-indole-5-carboxamide can be compared with other similar compounds, such as:
N-(1-Benzyl-4-piperidinyl)propionanilide: This compound has a similar piperidine ring but differs in the structure of the indole core and the presence of a propionanilide group.
1-benzyl-N-(1-methyl-4-piperidinyl)-1H-benzimidazol-2-amine: This compound has a benzimidazole core instead of an indole core and a methyl group on the piperidine ring.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C28H29N3O |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-benzyl-N-(1-benzylpiperidin-4-yl)indole-5-carboxamide |
InChI |
InChI=1S/C28H29N3O/c32-28(29-26-14-16-30(17-15-26)20-22-7-3-1-4-8-22)25-11-12-27-24(19-25)13-18-31(27)21-23-9-5-2-6-10-23/h1-13,18-19,26H,14-17,20-21H2,(H,29,32) |
InChI Key |
GZTHZUIACYBHAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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